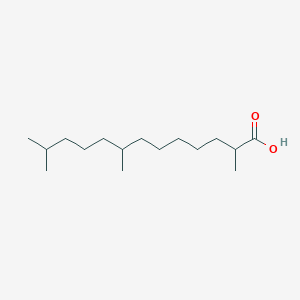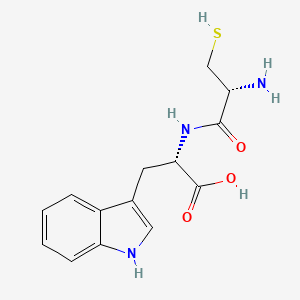
L-Cysteinyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-tryptophan is a dipeptide composed of the amino acids L-cysteine and L-tryptophan. L-cysteine contains a thiol group, making it a sulfur-containing amino acid, while L-tryptophan is an aromatic amino acid known for its role as a precursor to several important biomolecules. The combination of these two amino acids in a dipeptide form can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-tryptophan can be synthesized through peptide bond formation between L-cysteine and L-tryptophan. This process typically involves the activation of the carboxyl group of L-cysteine, followed by its reaction with the amino group of L-tryptophan. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant Escherichia coli strains engineered to express enzymes that facilitate the biosynthesis of the dipeptide. These methods can be optimized for higher yields and cost-effectiveness through metabolic engineering and fermentation process optimization .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are commonly used.
Substitution: Alkyl halides can be used for nucleophilic substitution reactions involving the thiol group.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioethers.
Scientific Research Applications
L-Cysteinyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein folding and stability due to the presence of the thiol group.
Medicine: Explored for its potential antioxidant properties and its role in modulating oxidative stress.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of more complex biomolecules
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Protein Interactions: The dipeptide can interact with proteins through disulfide bond formation, influencing protein structure and function.
Metabolic Pathways: L-tryptophan is a precursor to serotonin and melatonin, which are involved in regulating mood and sleep.
Comparison with Similar Compounds
L-Cysteinyl-L-tryptophan can be compared with other dipeptides and amino acid derivatives:
L-Cysteinyl-L-serine: Similar in containing a thiol group but lacks the aromatic ring of tryptophan.
L-Tryptophyl-L-tyrosine: Contains two aromatic amino acids, providing different chemical properties.
L-Cysteinyl-L-methionine: Both contain sulfur, but methionine has a methylthioether group instead of a thiol group.
These comparisons highlight the unique combination of sulfur-containing and aromatic properties in this compound, making it distinct in its chemical and biological behavior .
Properties
CAS No. |
161559-67-7 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17N3O3S/c15-10(7-21)13(18)17-12(14(19)20)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,21H,5,7,15H2,(H,17,18)(H,19,20)/t10-,12-/m0/s1 |
InChI Key |
SYELGNBERZZXAG-JQWIXIFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
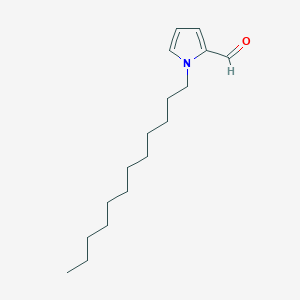

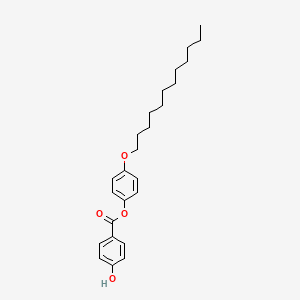
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
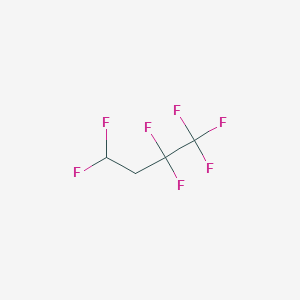
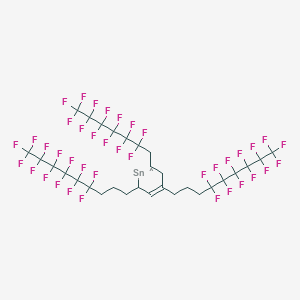
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
